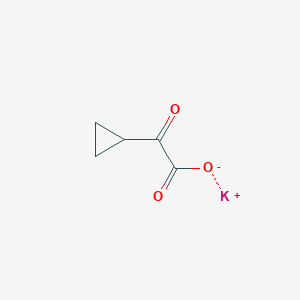

Potassium 2-cyclopropyl-2-oxoacetate

Description

Significance of α-Keto Acid Moieties in Synthetic and Biochemical Processes

α-Keto acids, characterized by a ketone functional group adjacent to a carboxylic acid, are pivotal intermediates in numerous metabolic pathways. acs.orgcymitquimica.com They are intrinsically linked to amino acid metabolism through transamination and oxidative deamination reactions, serving as precursors for the synthesis of various amino acids. cymitquimica.com Key examples include pyruvic acid, a central player in glycolysis, and α-ketoglutaric acid, an essential intermediate in the citric acid cycle. acs.orgnih.gov Beyond their biochemical significance, the reactivity of the α-keto acid moiety makes these compounds powerful tools for synthetic chemists. They can participate in a wide array of chemical transformations, including esterification, nucleophilic additions to the carbonyl group, and reductions, allowing for the construction of complex molecular architectures. nih.gov Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and other high-value chemical products. nih.gov

Overview of Cyclopropane-Containing Organic Compounds: Unique Structural and Electronic Properties

Cyclopropane-containing organic compounds possess a fascinating array of structural and electronic properties that set them apart from other cyclic and acyclic molecules. The three-membered ring of cyclopropane (B1198618) is subject to significant ring strain, a consequence of the compressed C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This inherent strain endows cyclopropane derivatives with unique reactivity, often likened to that of a carbon-carbon double bond. unl.pt

The bonding in cyclopropane is also noteworthy, often described using the Walsh model, which involves sp² hybridized carbons and the formation of bent "banana" bonds. This arrangement results in the carbon-carbon bonds having a higher p-character than typical alkane C-C bonds. These distinct electronic features can significantly influence the properties of a molecule when a cyclopropane ring is incorporated. In the realm of medicinal chemistry, the introduction of a cyclopropyl (B3062369) group can enhance a drug's potency, modulate its metabolic stability, and fine-tune its pharmacokinetic profile. unl.pt

Contextualization of Potassium 2-cyclopropyl-2-oxoacetate within the Chemical Landscape of α-Keto Acids and Cyclopropyl Derivatives

Potassium 2-cyclopropyl-2-oxoacetate emerges as a compound of interest by marrying the functionalities of both α-keto acids and cyclopropane derivatives. The presence of the α-keto acid moiety suggests potential involvement in biochemical pathways or utility as a synthetic precursor for more complex molecules. Simultaneously, the cyclopropyl group introduces the characteristic structural rigidity and unique electronic properties associated with this strained ring system.

This combination of a reactive α-keto acid core with a modulating cyclopropyl substituent positions Potassium 2-cyclopropyl-2-oxoacetate as a valuable tool in chemical research. It can serve as a building block in the synthesis of novel bioactive molecules, where the cyclopropyl group can act as a bioisostere for other chemical groups, potentially improving pharmacological properties. Research into compounds of this nature allows for the exploration of how the interplay between these two important functional groups influences chemical reactivity and biological activity. While extensive research specifically on Potassium 2-cyclopropyl-2-oxoacetate is not widely documented in publicly available literature, its constituent parts suggest a rich area for further investigation in both synthetic and medicinal chemistry.

Below is a table summarizing the key properties of Potassium 2-cyclopropyl-2-oxoacetate and its corresponding free acid.

| Property | Potassium 2-cyclopropyl-2-oxoacetate | 2-Cyclopropyl-2-oxoacetic acid |

| CAS Number | 56512-18-6 researchgate.net | 13885-13-7 acs.org |

| Molecular Formula | C5H5KO3 researchgate.net | C5H6O3 acs.org |

| Molecular Weight | 152.19 g/mol cymitquimica.com | 114.10 g/mol |

| IUPAC Name | potassium;2-cyclopropyl-2-oxoacetate | 2-cyclopropyl-2-oxoacetic acid |

| Synonyms | Potassium cyclopropyl(oxo)acetate | Cyclopropylglyoxylic acid |

Further research into the synthesis, reactivity, and potential applications of Potassium 2-cyclopropyl-2-oxoacetate is warranted to fully elucidate its role in the broader chemical landscape. The unique combination of a highly functionalized acid and a strained ring system presents intriguing possibilities for the development of novel chemical entities with tailored properties.

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;2-cyclopropyl-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3.K/c6-4(5(7)8)3-1-2-3;/h3H,1-2H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHOEOFKAILDIR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Potassium 2 Cyclopropyl 2 Oxoacetate and Analogues

Precursor Synthesis and Derivatization Strategies

The primary focus in synthesizing potassium 2-cyclopropyl-2-oxoacetate is the efficient creation of its corresponding carboxylic acid. This involves several oxidative pathways and subsequent derivatization to form reactive intermediates for further chemical transformations.

Oxidation reactions are fundamental to the synthesis of 2-cyclopropyl-2-oxoacetic acid. The choice of oxidizing agent is crucial as it determines the reaction's selectivity and yield.

The oxidation of methyl ketones to carboxylic acids is a well-established transformation in organic synthesis. ncert.nic.in Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) are capable of this conversion. ncert.nic.in While specific literature detailing the oxidation of acetylcyclopropane to 2-cyclopropyl-2-oxoacetic acid is not abundant, the general reactivity of KMnO4 suggests this is a viable synthetic route. This method would involve the conversion of the methyl group in acetylcyclopropane into a carboxyl group. Aldehydes and ketones that possess a methyl group attached to the carbonyl carbon can be oxidized by reagents like sodium hypohalite to the sodium salts of the corresponding carboxylic acids. ncert.nic.in

Pyridinium chlorochromate (PCC) is a milder and more selective oxidizing agent compared to chromic acid or potassium permanganate. masterorganicchemistry.comlibretexts.org It is particularly effective in oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. masterorganicchemistry.comlibretexts.orgwikipedia.org A significant advantage of PCC is its ability to halt the oxidation at the aldehyde stage, preventing the formation of carboxylic acids, especially in anhydrous reaction conditions. masterorganicchemistry.comlibretexts.orgwikipedia.org

While a direct application of PCC to synthesize 2-cyclopropyl-2-oxoacetaldehyde (B1619340) is not extensively documented, its known reactivity suggests potential pathways. For instance, the selective oxidation of a precursor like 1-cyclopropyl-1,2-ethanediol could theoretically yield the desired α-oxoaldehyde. PCC has been shown to cleave vicinal diols, which could provide a route to the target aldehyde under mild conditions. researchgate.net The reaction is typically carried out in a solvent like dichloromethane. organic-chemistry.org

| Oxidizing Agent | Typical Substrate | Primary Product | Selectivity | Conditions |

|---|---|---|---|---|

| Potassium Permanganate (KMnO4) | Primary Alcohols, Aldehydes, Methyl Ketones | Carboxylic Acids | Low (Strong Oxidant) | Vigorous |

| Pyridinium Chlorochromate (PCC) | Primary & Secondary Alcohols | Aldehydes & Ketones | High | Mild, Anhydrous |

| Chromium Trioxide (Jones Reagent) | Primary & Secondary Alcohols | Carboxylic Acids & Ketones | Moderate | Acidic, Aqueous |

Chromium trioxide (CrO3) is a powerful oxidizing agent, often used in an aqueous sulfuric acid solution with acetone, a mixture known as the Jones reagent. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The Jones oxidation is a classic method for converting primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.orgwikipedia.orgnumberanalytics.com The reaction is rapid and typically provides high yields. wikipedia.org

In the context of synthesizing 2-cyclopropyl-2-oxoacetic acid, the Jones reagent could be employed to oxidize a precursor such as 1-cyclopropyl-2-hydroxyethanone. The aldehyde hydrate, formed in the aqueous conditions, would be readily oxidized to the corresponding carboxylic acid. organic-chemistry.org It is important to note that chromium(VI) compounds are carcinogenic and must be handled with appropriate safety precautions. wikipedia.org

Ozonolysis is a powerful synthetic tool for the cleavage of carbon-carbon double and triple bonds, yielding carbonyl compounds. numberanalytics.comwikipedia.org The outcome of the reaction is dependent on the work-up conditions. wikipedia.org A reductive work-up, using reagents like zinc dust or dimethyl sulfide, typically yields aldehydes or ketones, whereas an oxidative work-up with hydrogen peroxide leads to carboxylic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.com

For the synthesis of 2-cyclopropyl-2-oxoacetaldehyde, a hypothetical precursor such as 1-cyclopropyl-1-ethenyl ether could undergo ozonolysis. Subsequent reductive work-up would cleave the double bond to furnish the desired α-oxoaldehyde. This method offers a precise way to introduce carbonyl functionalities into a molecule. numberanalytics.com

The conversion of the carboxylic acid group of 2-cyclopropyl-2-oxoacetic acid into a more reactive functional group facilitates further synthetic modifications. Acyl chlorides are common and highly reactive acyl transfer precursors. libretexts.org They can be synthesized from carboxylic acids by treatment with reagents such as thionyl chloride (SOCl2) or phosphorus(V) chloride (PCl5). libretexts.org The resulting 2-cyclopropyl-2-oxoacetyl chloride would be a versatile intermediate for the synthesis of esters, amides, and other derivatives through nucleophilic acyl substitution. libretexts.org While the haloform reaction enables the synthesis of carboxylic acids from methyl ketones, certain methods allow for the direct conversion of methyl ketones to acyl chlorides. researchgate.net

Oxidative Pathways for 2-Cyclopropyl-2-oxoacetic Acid Precursors

Preparation of Potassium 2-cyclopropyl-2-oxoacetate Salt

The preparation of potassium 2-cyclopropyl-2-oxoacetate typically involves the synthesis of the corresponding carboxylic acid followed by a neutralization reaction to form the potassium salt.

Salt Formation from 2-Cyclopropyl-2-oxoacetic Acid

The direct precursor to potassium 2-cyclopropyl-2-oxoacetate is 2-cyclopropyl-2-oxoacetic acid. A common synthetic route to this acid involves the oxidation of acetylcyclopropane. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄). The reaction proceeds by converting the methyl group of acetylcyclopropane into a carboxylic acid functionality.

Once 2-cyclopropyl-2-oxoacetic acid is obtained, the formation of the potassium salt is a straightforward acid-base reaction. Treatment of the acid with a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), in a suitable solvent like water or an alcohol, yields the desired potassium 2-cyclopropyl-2-oxoacetate. The reaction is typically driven to completion by the formation of water or, in the case of potassium carbonate, by the evolution of carbon dioxide gas. The salt can then be isolated by evaporation of the solvent or by precipitation.

Reaction Scheme: Salt Formation

| Reactant 1 | Reactant 2 | Product |

| 2-Cyclopropyl-2-oxoacetic acid | Potassium Hydroxide (KOH) | Potassium 2-cyclopropyl-2-oxoacetate + H₂O |

| 2-Cyclopropyl-2-oxoacetic acid | Potassium Carbonate (K₂CO₃) | Potassium 2-cyclopropyl-2-oxoacetate + H₂O + CO₂ |

Considerations for Purity Optimization and Instability during Preparation

The purity of the final potassium salt is contingent on the purity of the starting 2-cyclopropyl-2-oxoacetic acid and the base used. Recrystallization is a common method for purifying the final salt. The choice of solvent for recrystallization is crucial and is determined by the solubility characteristics of the salt.

Potential instability of α-keto acids and their salts should be considered during preparation and storage. Decarboxylation, the loss of CO₂, can be a potential side reaction, especially at elevated temperatures. Therefore, the reaction conditions for salt formation are generally kept mild. Storage of both the acid and its potassium salt under cool, dry, and inert conditions is advisable to minimize degradation over time. The presence of impurities, such as residual starting materials or byproducts from the oxidation step, can also affect the stability and purity of the final product. Careful monitoring of the reaction progress and thorough purification of intermediates are essential for obtaining a high-purity product.

Advanced Synthetic Transformations Involving 2-Cyclopropyl-2-oxoacetate Scaffolds

The 2-cyclopropyl-2-oxoacetate scaffold is a versatile building block for the synthesis of more complex molecules. The presence of the α-keto acid functionality allows for a variety of chemical transformations.

Utilisation of α-Oxoacetates in Condensation Reactions

The α-keto group in 2-cyclopropyl-2-oxoacetate is electrophilic and can participate in various condensation reactions. For instance, it can react with a wide range of nucleophiles, including amines, hydrazines, and active methylene (B1212753) compounds. These reactions are fundamental in the construction of heterocyclic systems and for carbon-carbon bond formation. For example, condensation with an amine can lead to the formation of an imine, which can be a precursor to various nitrogen-containing heterocycles. Similarly, Knoevenagel-type condensations with active methylene compounds can be employed to extend the carbon chain and introduce further functionality.

Photocatalytic Functionalizations with α-Keto Acid Derivatives

Recent advances in photoredox catalysis have opened up new avenues for the functionalization of α-keto acids. Under visible light irradiation and in the presence of a suitable photocatalyst, α-keto acids can undergo decarboxylation to generate acyl radicals. These highly reactive intermediates can then participate in a variety of coupling reactions. This strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. For instance, the acyl radical derived from a 2-cyclopropyl-2-oxoacetate derivative could be trapped by alkenes or other radical acceptors to generate more complex ketone structures.

Enantioselective Syntheses Leveraging the Cyclopropyl (B3062369) Core

The rigid structure of the cyclopropyl group can be exploited to achieve high levels of stereocontrol in asymmetric reactions. Enantioselective synthesis of molecules containing a cyclopropyl ketone moiety is an active area of research. Methodologies such as asymmetric cyclopropanation or the use of chiral catalysts in reactions involving the ketone functionality can lead to the formation of single enantiomers. These chiral cyclopropyl-containing building blocks are of high value in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit desired biological activity while others may be inactive or even harmful. The development of enantioselective transformations of the 2-cyclopropyl-2-oxoacetate scaffold is a key goal for accessing these valuable chiral molecules.

Derivatization to Esters and other Functional Groups

Potassium 2-cyclopropyl-2-oxoacetate, as a salt of a carboxylic acid, is readily converted into its corresponding acid, 2-cyclopropyl-2-oxoacetic acid, through acidification. This acid serves as a direct precursor for the synthesis of a variety of esters. Standard esterification procedures can be employed, offering access to a range of alkyl and aryl esters. The choice of method often depends on the nature of the alcohol and the desired scale of the reaction.

Furthermore, the ketone functional group within the molecule provides another site for chemical modification. The strained cyclopropyl ring adjacent to the carbonyl group influences its reactivity, making it a substrate for various transformations. For instance, reactions involving the carbonyl group can lead to the formation of alcohols, imines, and other derivatives. The cyclopropyl moiety itself can undergo ring-opening reactions under specific conditions, often mediated by Lewis acids or radical initiators, leading to the formation of linear chains or larger ring systems. researchgate.netresearchgate.net This reactivity expands the synthetic potential of the core structure beyond simple esterification.

One notable transformation is the Baeyer–Villiger oxidation. In related aryl cyclopropyl ketone systems, this oxidation has been shown to proceed with high regioselectivity, converting the ketone into an ester. This allows for the manipulation of the cyclopropyl ketone moiety into diverse carboxylic acid derivatives while retaining the stereochemistry of the cycloadduct. nih.gov

Below is a table summarizing common esterification methods applicable to 2-cyclopropyl-2-oxoacetic acid.

| Reaction Name | Reagents | Typical Conditions | Description |

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | A classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room Temperature | A mild method suitable for sensitive substrates, using a carbodiimide (B86325) to activate the carboxylic acid. |

| Alkylation of Carboxylate | Alkyl Halide (e.g., CH₃I) | Polar Aprotic Solvent (e.g., DMF) | The potassium salt can be directly alkylated with an electrophile like an alkyl halide to form the ester. |

Applications in Heterocyclic Synthesis (e.g., Dihydropyridines, Hydantoins)

The bifunctional nature of 2-cyclopropyl-2-oxoacetate and its derivatives (like the corresponding esters) makes them valuable precursors for the synthesis of heterocyclic compounds. The presence of both a ketone and a carboxylic acid (or ester) functionality allows for participation in multicomponent reactions to build complex ring systems.

Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis is a prominent multicomponent reaction that combines an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine ring. wur.nlnih.gov Ethyl 2-cyclopropyl-2-oxoacetate, an ester derivative of the title compound, can serve as the β-ketoester component in this synthesis. This reaction provides a direct route to 1,4-dihydropyridine (B1200194) derivatives bearing a cyclopropyl group, which are of interest in medicinal chemistry.

The general scheme for the Hantzsch synthesis incorporating a cyclopropyl ketoester is outlined below.

| Component | Role | Example |

| Aldehyde | Provides the C4 and substituent of the DHP ring | Benzaldehyde |

| β-Ketoester (2 equiv.) | Forms the backbone of the DHP ring | Ethyl 2-cyclopropyl-2-oxoacetate |

| Ammonia Source | Provides the nitrogen atom for the heterocycle | Ammonium (B1175870) Acetate (B1210297) |

Hydantoins: Hydantoins are five-membered heterocyclic compounds with applications in pharmaceuticals. The Bucherer–Bergs reaction is a classical method for their synthesis, involving the reaction of a carbonyl compound (ketone or aldehyde) with potassium cyanide and ammonium carbonate. chem-station.com Potassium 2-cyclopropyl-2-oxoacetate, containing a ketone group, can be utilized as the carbonyl starting material in this reaction. The reaction proceeds through the formation of an aminonitrile intermediate, which then cyclizes to form the hydantoin (B18101) ring. mdpi.com This provides a pathway to spirocyclic hydantoins where the cyclopropyl group is attached at the 5-position of the hydantoin core.

The components for the Bucherer-Bergs synthesis using the cyclopropyl ketone are shown in the following table.

| Component | Role | Example |

| Carbonyl Compound | Forms the C5 position of the hydantoin ring | Potassium 2-cyclopropyl-2-oxoacetate |

| Cyanide Source | Provides the C4 and N3 atoms | Potassium Cyanide |

| Ammonium Source | Provides the N1 atom | Ammonium Carbonate |

The strategic application of Potassium 2-cyclopropyl-2-oxoacetate and its derivatives in these well-established multicomponent reactions highlights its utility in generating structurally diverse and potentially bioactive heterocyclic molecules.

Spectroscopic and Advanced Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. For Potassium 2-cyclopropyl-2-oxoacetate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed for a complete structural assignment.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The cyclopropyl (B3062369) group presents a characteristic complex splitting pattern in the upfield region of the spectrum due to the unique electronic environment of the strained ring system. Protons on a carbon adjacent to a ketone are typically deshielded and appear in the 2.0-2.5 ppm range. libretexts.org The protons of the cyclopropyl ring in Potassium 2-cyclopropyl-2-oxoacetate are expected to resonate at a higher field. uobasrah.edu.iq

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Carbonyl carbons of ketones and carboxylic acid derivatives are highly deshielded and appear far downfield, typically in the range of 190-215 ppm for ketones. libretexts.org The carbons of the cyclopropyl ring will appear at a much higher field.

The following table summarizes the predicted chemical shifts for Potassium 2-cyclopropyl-2-oxoacetate based on data from analogous structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | ~1.5 - 2.5 | ~20 - 30 |

| Cyclopropyl CH₂ | ~0.8 - 1.5 | ~10 - 20 |

| Ketone C=O | - | ~195 - 205 |

| Carboxylate C=O | - | ~170 - 180 |

Two-dimensional (2D) NMR techniques provide further detail about the molecule's structure. Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable as it identifies protons that are close to each other in space, rather than connected through bonds. youtube.com This is crucial for determining stereochemical relationships and the three-dimensional conformation of molecules. youtube.com

For Potassium 2-cyclopropyl-2-oxoacetate, a NOESY experiment would confirm the rigid structure of the cyclopropyl ring and its spatial relationship to the keto-carboxylate moiety. arkat-usa.org Correlations would be expected between the cyclopropyl protons themselves and potentially between the methine proton of the cyclopropyl group and the carbonyl carbons, helping to establish the molecule's preferred conformation in solution. researchgate.netacs.org

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. rsc.org The IR spectrum of Potassium 2-cyclopropyl-2-oxoacetate is dominated by strong absorptions from its two carbonyl groups.

The key vibrational modes expected in the IR spectrum are:

Ketone C=O Stretch: A strong absorption band is expected for the ketone carbonyl group. In saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.org The proximity of the electronegative carboxylate and the strained cyclopropyl ring may shift this frequency.

Carboxylate (COO⁻) Asymmetric Stretch: As a potassium salt, the carboxylic acid is deprotonated to a carboxylate anion. This group gives rise to a very strong and characteristic asymmetric stretching vibration, typically found in the 1610-1550 cm⁻¹ range.

Carboxylate (COO⁻) Symmetric Stretch: A weaker symmetric stretching band for the carboxylate group is expected around 1400 cm⁻¹.

C-H Stretches: Absorptions corresponding to the C-H stretching vibrations of the cyclopropyl group will be present, typically just below 3000 cm⁻¹.

The table below outlines the anticipated IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ketone | C=O Stretch | ~1710 - 1730 |

| Carboxylate | Asymmetric COO⁻ Stretch | ~1550 - 1610 |

| Carboxylate | Symmetric COO⁻ Stretch | ~1390 - 1420 |

| Cyclopropyl | C-H Stretch | ~2900 - 3000 |

Mass Spectrometry (MS) Applications in Molecular Identification and Purity Assessment (e.g., HR-ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight and elemental formula of a compound, making it invaluable for molecular identification and purity assessment.

For Potassium 2-cyclopropyl-2-oxoacetate (C₅H₅KO₃), the calculated exact mass is approximately 152.9825 g/mol . In HR-ESI-MS analysis, this value can be confirmed to within a few parts per million (ppm), unequivocally verifying the compound's elemental composition.

Negative Ion Mode: In this mode, the most prominent ion observed would be the deprotonated molecule, which in this case is the 2-cyclopropyl-2-oxoacetate anion [C₅H₅O₃]⁻, by loss of the potassium ion.

Positive Ion Mode: In positive ion mode, the spectrum might show the intact molecule with a positive charge, or more commonly, adducts with other cations present in the sample or solvent, such as sodium ([M+Na]⁺). spectroscopyonline.com The presence of the potassium counter-ion can also lead to the observation of potassium-cationized species. nih.gov

By detecting ions corresponding to potential impurities, HR-ESI-MS also serves as a powerful tool for assessing the purity of the sample.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no public crystal structure data is currently available for Potassium 2-cyclopropyl-2-oxoacetate, this technique would provide unparalleled detail about its solid-state structure.

If a suitable single crystal were analyzed, X-ray diffraction would yield precise measurements of:

Bond Lengths and Angles: Confirming the geometry of the cyclopropyl ring and the keto-carboxylate moiety.

Conformation: Revealing the preferred orientation of the cyclopropyl ring relative to the carbonyl groups in the solid state.

Ionic Interactions: Detailing the coordination environment of the potassium (K⁺) cation, showing how it interacts with the oxygen atoms of the carboxylate and ketone groups of neighboring molecules.

Crystal Packing: Illustrating how the molecules are arranged in the crystal lattice, governed by electrostatic interactions and van der Waals forces. researchgate.net

This information is crucial for understanding the compound's physical properties and its behavior in the solid state.

Theoretical and Computational Investigations of Potassium 2 Cyclopropyl 2 Oxoacetate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules like potassium 2-cyclopropyl-2-oxoacetate. These methods provide a detailed picture of the electron distribution and orbital interactions that govern the molecule's stability and reactivity.

Studies on analogous cyclopropyl (B3062369) ketone systems reveal a significant electronic interaction between the cyclopropane (B1198618) ring and the adjacent carbonyl group. The cyclopropane ring, with its "bent" bonds possessing enhanced π-character, can conjugate with the π-system of the carbonyl group. nih.gov This conjugation affects the molecule's electronic structure and is a key factor in its chemical behavior.

Computational investigations, often employing Density Functional Theory (DFT), are used to analyze the structure-reactivity relationships in these systems. For instance, in reactions involving cyclopropyl ketones, the stability of intermediates like ketyl radicals is crucial. acs.orgnih.gov The conjugation with an adjacent group (in this case, the cyclopropyl ring) can stabilize such radical intermediates, thereby enhancing reactivity. acs.org Calculations show that this stabilization arises from the delocalization of spin density over the π-orbitals of the interacting groups. acs.org While aryl cyclopropyl ketones benefit from the additional conjugation of the aromatic ring, alkyl cyclopropyl ketones, which are more direct analogs of the cyclopropyl moiety in potassium 2-cyclopropyl-2-oxoacetate, lack this extensive conjugation and may exhibit higher barriers for certain reactions like reduction and fragmentation. acs.orgnih.gov

| Property | Computational Finding for Analogous Cyclopropyl Ketone Systems | Implication for Reactivity |

| Electronic Conjugation | The π-character of the cyclopropane ring allows for conjugative overlap with the adjacent ketone carbonyl. nih.govacs.org | Influences ground-state stability and the energy of transition states. |

| Intermediate Stabilization | In radical reactions, spin density can be dispersed over the cyclopropane ring, stabilizing ketyl radical intermediates. acs.orgnih.gov | Enhances the feasibility of single-electron transfer (SET) pathways. |

| Reactivity Barriers | Alkyl cyclopropyl ketones show high barriers for reduction and fragmentation compared to aryl analogs due to a lack of extended conjugation. acs.orgnih.gov | Suggests specific reaction conditions may be needed to promote reactions. |

Conformational Analysis and Energy Landscapes of Cyclopropyl α-Keto Systems

The reactivity and physical properties of cyclopropyl α-keto systems are profoundly influenced by their three-dimensional shape and conformational preferences. Conformational analysis of these molecules, using both ab initio methods and molecular mechanics, has been a subject of detailed investigation. acs.org

For simple cyclopropyl ketones, such as cyclopropyl methyl ketone, theoretical studies have identified two primary planar conformations: the s-cis and s-trans forms, which are defined by the dihedral angle between the carbonyl bond and a bond in the cyclopropyl ring. acs.orguwlax.edu Computational results consistently show that the s-cis conformer represents a global energy minimum, being more stable than the s-trans conformer, which is a local energy minimum. nih.govuwlax.edu The potential energy curve connecting these conformers reveals the rotational barrier and the energy landscape of the system. acs.org This landscape is characterized by energy wells corresponding to stable conformers and peaks corresponding to the transition states between them. researchgate.net

This conformational preference is critical as it dictates the orientation of the reactive centers, which can have significant ramifications for stereoselective reactions and intermolecular interactions. nih.govresearchgate.net

| Conformer | Relative Stability | Torsion Angle (approx.) | Reference |

| s-cis | Global Energy Minimum (Most Stable) | 180° | nih.govuwlax.edu |

| s-trans | Local Energy Minimum (Less Stable) | 0° | nih.govuwlax.edu |

| Non-planar | Rotational Transition State (Least Stable) | ~50° | uwlax.edu |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvation Effects

While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time. For an ionic compound like potassium 2-cyclopropyl-2-oxoacetate, MD simulations are particularly valuable for understanding its behavior in a solvent, such as water.

MD simulations can model the explicit interactions between the solute and solvent molecules. This allows for the study of the solvation shell that forms around the potassium cation (K⁺) and the 2-cyclopropyl-2-oxoacetate anion. The simulations can reveal the number of water molecules in the primary solvation sphere, their orientation, and their residence time, which are key parameters influencing solubility and reactivity. The dynamic "breathing" motions of the molecule, including the rotation around the C-C single bond and the puckering of the cyclopropyl ring, can be observed. nih.gov

Furthermore, simulations can elucidate how solvation affects the conformational energy landscape. The relative stability of the s-cis and s-trans conformers might change in a polar solvent compared to the gas phase due to differential solvation. Solvent effects are known to be significant in reactions involving charged or polar transition states, often influencing reaction rates through entropic contributions. rsc.org Although specific MD studies on potassium 2-cyclopropyl-2-oxoacetate are not widely available, simulations of potassium ions in various environments, such as ion channels, demonstrate the power of this technique to model K⁺ coordination and transport, which is relevant to its behavior in solution. pitt.eduresearchgate.net

Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

A major application of computational chemistry is the prediction of reaction mechanisms, which involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them. For cyclopropyl ketone systems, computational studies have been instrumental in elucidating the pathways of various transformations, including cycloadditions and ring-opening reactions. researchgate.netnih.gov

For example, in samarium(II) iodide-catalyzed intermolecular couplings, DFT calculations have identified all stationary points on the potential energy surface, allowing for the determination of the most plausible mechanism and the rate-determining step. acs.org These calculations provide the Gibbs free energy profiles for competing reaction pathways, explaining experimentally observed selectivity. nih.gov The activation barrier for the reaction of a cyclohexyl cyclopropyl ketone was calculated to be 25.4 kcal/mol, while that for a related bicyclic ketone was slightly lower at 24.5 kcal/mol, aligning with experimental kinetic findings. nih.gov

Similarly, the kinetics of cyclopropylcarbinyl radical ring openings have been studied both experimentally and computationally. acs.org Hybrid DFT calculations (B3LYP/6-31G*) have been used to compute the structures and energies of ground states and ring-opening transition states, allowing for a comparison between theoretical activation barriers and experimentally measured Arrhenius parameters. acs.org These predictive capabilities are crucial for designing new reactions and optimizing conditions for desired outcomes.

| Reaction Type | System Studied | Calculated Activation Barrier (kcal/mol) | Reference |

| SmI₂-Catalyzed Coupling | Phenyl Cyclopropyl Ketone | 24.6 | acs.org |

| SmI₂-Catalyzed Coupling | Cyclohexyl Cyclopropyl Ketone | 25.4 | nih.gov |

| SmI₂-Catalyzed Coupling | Bicyclic Alkyl Cyclopropyl Ketone | 24.5 | nih.gov |

| Tandem Heck-Ring Opening | Alkenyl Cyclopropyl Diol (C₁-C₂ cleavage) | 18.7 | nih.gov |

Chemoinformatics and Database Mining for Related Compounds and Reactions

Chemoinformatics provides the tools and methods to analyze vast amounts of chemical data, enabling researchers to identify trends, find related structures, and predict properties. For a compound like potassium 2-cyclopropyl-2-oxoacetate, chemoinformatic approaches and database mining are invaluable for placing it within the broader context of known chemistry.

Large-scale chemical repositories such as PubChem, ChEMBL, ZINC, and ChemSpider serve as primary resources. neovarsity.orgosdd.net A substructure search for the "cyclopropyl ketone" motif in these databases would yield thousands of related compounds. These databases link chemical structures to a wealth of information, including:

Bioactivity Data: ChEMBL, for example, is a manually curated database of bioactive molecules and their quantitative activities against various biological targets. ebi.ac.uk Mining this data could reveal potential biological roles for compounds containing the cyclopropyl α-keto moiety.

Reaction Data: Databases can be mined to find known synthetic transformations involving cyclopropyl ketones, providing insights into their reactivity patterns and potential synthetic utility. acs.orgnih.gov

Physicochemical Properties: Databases often contain experimentally determined or computationally predicted properties (e.g., solubility, pKa, LogP), which are crucial for drug discovery and development. osdd.net

By analyzing the data for structurally similar compounds, researchers can make informed hypotheses about the properties and reactivity of potassium 2-cyclopropyl-2-oxoacetate without necessarily performing experiments, thus guiding future research. nih.govx-mol.com

Applications in Advanced Synthetic Organic Chemistry

Potassium 2-cyclopropyl-2-oxoacetate as a Key Intermediate for Complex Molecular Architectures

The structure of Potassium 2-cyclopropyl-2-oxoacetate makes it a significant intermediate in the synthesis of intricate molecules. The cyclopropane (B1198618) ring is a recurring motif in many bioactive natural products, and its inclusion can impart unique conformational rigidity and metabolic stability to a molecule. wpmucdn.com The keto-acid functionality provides two reactive sites—the ketone and the carboxylate—that can be selectively targeted in subsequent chemical transformations.

Researchers utilize this compound as a starting point for multi-step syntheses. The cyclopropyl (B3062369) ketone can undergo a variety of reactions, such as nucleophilic additions, reductions, or condensations, while the carboxylate can be converted into esters, amides, or other functional groups. This dual reactivity allows for the divergent synthesis of a wide range of complex structures from a single, readily available intermediate. For instance, compounds like α-cyclopropyl-pyruvates, which share the core structure, are recognized as valuable building blocks for accessing diverse cyclopropane derivatives. wpmucdn.com

Building Block for Synthesis of Pharmacologically Relevant Scaffolds (Research-Focused)

In the realm of medicinal chemistry, the development of new drugs often relies on the creation of novel molecular scaffolds that can interact with biological targets. Potassium 2-cyclopropyl-2-oxoacetate serves as a foundational component for building such structures. cymitquimica.com

The design of enzyme inhibitors is a critical area of drug discovery, aimed at modulating the activity of proteins involved in disease processes. ku.edu The cyclopropyl-oxoacetate moiety is a desirable feature in inhibitor design for several reasons. The rigid cyclopropyl group can act as a conformational constraint, locking a portion of the inhibitor into a specific three-dimensional shape that fits precisely into an enzyme's active site. This pre-organization can lead to a more favorable binding energy and, consequently, higher potency and selectivity.

The α-ketoacid portion of the moiety is a known pharmacophore that can mimic the transition state of substrate hydrolysis or form covalent or non-covalent interactions with key amino acid residues in an enzyme's active site. For example, it can interact with serine, cysteine, or threonine residues. The combination of the rigid cyclopropyl ring and the reactive keto-acid functionality provides a powerful platform for developing highly specific enzyme inhibitors. ku.edunih.gov

Table 1: Structural Features of the Cyclopropyl-Oxoacetate Moiety and Their Role in Enzyme Inhibition

| Structural Feature | Potential Role in Enzyme Inhibition | Rationale |

| Cyclopropyl Ring | Conformational Rigidity | The three-membered ring restricts bond rotation, helping to present the molecule to the enzyme in an optimal binding conformation. |

| Hydrophobic Interactions | The nonpolar ring can fit into hydrophobic pockets within the enzyme's active site, increasing binding affinity. | |

| α-Keto Group | Electrophilic Center | Can form reversible or irreversible covalent bonds with nucleophilic residues (e.g., serine, cysteine) in the active site. |

| Hydrogen Bond Acceptor | The oxygen atom can form hydrogen bonds with donor groups on amino acid side chains. | |

| Acetate (B1210297) (Carboxylate) Group | Ionic Interactions / H-Bonding | Can form salt bridges with positively charged residues (e.g., lysine, arginine) or act as a hydrogen bond acceptor/donor. |

A drug precursor is a substance used in the production of another, more complex substance, such as a final drug product. wikipedia.orgravimiamet.ee While many precursors are simple, commodity chemicals, specialized reagents like Potassium 2-cyclopropyl-2-oxoacetate serve as advanced precursors for novel chemical entities (NCEs) in research. cymitquimica.com Its specific structure is not readily assembled from simpler materials, making it a valuable starting point for chemists exploring new areas of chemical space. By providing a pre-formed, functionalized cyclopropyl unit, it accelerates the synthesis of innovative compounds for biological screening, saving multiple synthetic steps and allowing researchers to focus on further diversification and optimization. incb.org

Integration into Peptidomimetics for Conformational Control and Stability

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. A major challenge in their design is controlling the three-dimensional folding, or conformation, of the molecule.

The incorporation of the rigid cyclopropyl moiety from Potassium 2-cyclopropyl-2-oxoacetate into a peptide backbone can serve as a powerful tool for conformational control. By replacing a standard amino acid residue or being integrated into the structure, the cyclopropyl group can introduce a "kink" or a fixed dihedral angle, effectively locking the peptidomimetic into a bioactive conformation. This pre-organization reduces the entropic penalty of binding to a biological target, often leading to a significant increase in potency.

Potential Role in Coordination Chemistry as a Ligand

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. libretexts.org The 2-cyclopropyl-2-oxoacetate anion has the potential to act as a bidentate ligand. The two oxygen atoms of the α-keto-carboxylate functionality can simultaneously coordinate to a metal center, forming a stable five-membered ring. This type of binding is known as chelation.

While the compound exists as a simple potassium salt, the 2-cyclopropyl-2-oxoacetate anion could be used to form complexes with a wide variety of other metal ions, including transition metals. nih.govrsc.org The properties of the resulting metal complex, such as its geometry, stability, and reactivity, would be influenced by both the metal ion and the unique steric and electronic properties of the cyclopropyl-containing ligand.

Table 2: Potential Coordination Sites of the 2-cyclopropyl-2-oxoacetate Anion

| Potential Donor Atom | Type | Role in Coordination |

| Ketone Oxygen | Neutral Lewis Base | Donates a lone pair of electrons to a metal center. |

| Carboxylate Oxygen | Anionic Lewis Base | Donates a lone pair of electrons from the negatively charged oxygen to a metal center. |

| Combined | Bidentate Chelating Ligand | Both oxygen atoms bind to the same metal center, forming a stable chelate ring. |

Catalytic Applications and Reactivity in Specific Organic Transformations

The reactivity of the cyclopropyl-oxoacetate moiety makes it a substrate for various catalytic transformations. The ketone group is susceptible to catalytic hydrogenation or asymmetric reduction to produce chiral alcohols, which are themselves valuable synthetic intermediates. Furthermore, the enolate of the keto-ester can participate in a range of carbon-carbon bond-forming reactions, such as aldol (B89426) additions and Michael reactions, under catalytic conditions.

The strained cyclopropane ring itself can be involved in unique transformations. Under certain conditions, such as catalysis by transition metals, the ring can undergo rearrangement or ring-opening reactions. For example, a photochemical rearrangement of an α-cyclopropylpyruvate can lead to the formation of an enantiopure cyclobutenoate, demonstrating a pathway from one strained ring system to another. wpmucdn.com This reactivity opens up synthetic pathways to different classes of compounds that would be difficult to access through other means.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Synthetic Routes to Chiral 2-cyclopropyl-2-oxoacetate Derivatives

The synthesis of enantiomerically pure cyclopropane (B1198618) derivatives is a significant objective in organic synthesis, given their prevalence in bioactive molecules. nih.gov Future work in this area is moving beyond classical methods towards more elegant and efficient asymmetric strategies.

A primary avenue of research involves the refinement of catalytic asymmetric cyclopropanation. While methods using transition metal catalysts like cobalt and rhodium with chiral ligands have been established for certain substrates, there is a continuous drive to develop catalysts that are more efficient, selective, and applicable to a broader range of olefins and diazo compounds. organic-chemistry.org For instance, cobalt(II) complexes with specifically designed porphyrin-based ligands have shown high effectiveness in synthesizing chiral cyclopropyl (B3062369) carboxamides from succinimidyl diazoacetate, a strategy that could be adapted for α-keto esters. organic-chemistry.org

Chemoenzymatic strategies represent a particularly promising frontier. nih.govacs.org The use of engineered enzymes, such as myoglobin (B1173299) variants, to catalyze the cyclopropanation of olefins with diazo reagents offers exceptional levels of diastereo- and enantioselectivity under mild conditions. nih.govacs.orgwpmucdn.com A recent development demonstrated the use of ethyl α-diazopyruvate with an engineered myoglobin to produce α-cyclopropyl-pyruvates with up to 99% enantiomeric excess (ee). wpmucdn.com This biocatalytic approach provides a direct route to the core structure of chiral 2-cyclopropyl-2-oxoacetate esters.

Further research will likely focus on:

Expanding Biocatalyst Scope: Engineering hemoproteins to accept a wider variety of olefin and α-diazo-α-keto ester substrates.

Chiral Lewis Acid Catalysis: Developing novel chiral N,N'-dioxide-scandium(III) complexes and other Lewis acids to catalyze asymmetric ring-opening reactions of cyclopropyl ketones or cascade reactions that form chiral cyclopropane-containing heterocycles. researchgate.netnih.gov

Formal SN2 Displacement: Utilizing chiral resolution of precursors like 2-bromocyclopropylcarboxylic acids to generate enantiopure cyclopropenes, which can then undergo diastereoselective addition of nucleophiles to create densely substituted chiral cyclopropanes. nih.gov

| Strategy | Key Features | Reported Selectivity | Potential Advantages | Reference |

|---|---|---|---|---|

| Biocatalysis (Engineered Myoglobin) | Uses ethyl α-diazopyruvate and various olefins. | Up to 99% ee; high diastereoselectivity. | High stereoselectivity, mild reaction conditions, environmentally benign. | nih.govwpmucdn.com |

| Asymmetric Catalysis (Co(II) Complex) | Cyclopropanation with succinimidyl diazoacetate. | High diastereo- and enantioselectivity. | Broad olefin scope, versatile cyclopropyl ester products. | organic-chemistry.org |

| Chiral Lewis Acid Catalysis | Asymmetric ring-opening of cyclopropyl ketones. | Up to 95% ee. | Access to diverse functionalized products (sulfides, ethers, esters). | researchgate.net |

Exploration of Green Chemistry Approaches for Sustainable Synthesis

The synthesis of α-keto acids and their esters is traditionally reliant on methods that can involve hazardous reagents or precious metal catalysts. mdpi.com Future research is increasingly focused on aligning the synthesis of Potassium 2-cyclopropyl-2-oxoacetate with the principles of green chemistry.

Key areas of exploration include:

Biomass-Derived Feedstocks: Investigating pathways to synthesize the cyclopropane and α-keto acid moieties from renewable resources rather than petroleum-based starting materials. mdpi.com

Electrochemical Synthesis: Developing methods like anodic oxidation of precursor molecules (e.g., cyclopropyl methyl ketones) in sustainable solvents like methanol (B129727) to directly yield the α-keto ester. mdpi.com This approach offers operational simplicity and avoids harsh chemical oxidants.

Catalytic Systems with Molecular Oxygen: Designing catalytic systems that can utilize molecular oxygen as the ultimate oxidant under mild conditions, which is a critical goal for sustainable chemistry. mdpi.com

Solid-State Photochemistry: A green chemistry approach for creating densely functionalized cyclopropanes involves the solid-state photodenitrogenation of crystalline 1-pyrazolines, which can proceed stereospecifically. acs.org

These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving atom economy.

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. The application of Process Analytical Technology (PAT) tools for real-time, in situ monitoring of reactions involving cyclopropyl keto acids is an emerging area of significant interest. nih.gov

Advanced spectroscopic techniques that can be applied include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly well-suited for monitoring reactions involving the cyclopropyl group. The characteristic signals of the cyclopropyl methylene (B1212753) protons can be tracked over time to monitor the consumption of starting materials and the formation of products, confirming the integrity of the three-membered ring. researchgate.net Real-time NMR can provide kinetic data even for fast reactions or in complex mixtures where spectral lineshapes may be distorted. nih.govchemrxiv.orgchemrxiv.org

Vibrational Spectroscopy (FTIR and Raman): In situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can monitor the characteristic vibrational bands of the ketone and ester carbonyl groups. nih.gov These techniques are powerful for tracking the concentration of reactants and products in real-time without the need for sampling, enabling precise determination of reaction endpoints and identification of intermediates. mdpi.com

Dispersive X-ray Absorption Spectroscopy (DXAS): For reactions involving metallic catalysts, time-resolved in situ XAS can provide atom-specific information about the electronic structure and coordination environment of the catalyst, offering unprecedented detail into the reaction mechanism. chemrxiv.org

These in situ methods provide a continuous stream of data that can be used to optimize reaction conditions, improve yield and selectivity, and ensure process safety. nih.govmdpi.com

| Technique | Information Provided | Key Advantages | Reference |

|---|---|---|---|

| NMR Spectroscopy | Reaction kinetics, structural confirmation of cyclopropyl ring integrity, product quantification. | Non-invasive, provides detailed structural information, robust to spectral distortions. | researchgate.netnih.govchemrxiv.org |

| FTIR/Raman Spectroscopy | Real-time concentration tracking of functional groups (e.g., C=O), identification of intermediates, reaction endpoint determination. | High sensitivity, no sample preparation required, applicable to a wide range of reaction conditions. | nih.govmdpi.com |

| X-ray Absorption Spectroscopy (XAS) | Catalyst oxidation state, coordination environment, electronic structure during catalytic cycles. | Atom-specific, provides mechanistic detail on catalytic reactions. | chemrxiv.org |

Computational Design of Novel Cyclopropyl α-Keto Acid Derivatives with Tailored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding the reactivity of complex molecules. researchgate.netnih.gov For cyclopropyl α-keto acid derivatives, computational studies can guide the rational design of new compounds with specific, tailored properties.

Future research in this domain will likely involve:

Modeling Reaction Profiles: Using DFT to calculate the energy profiles for reactions such as the ring-opening of cyclopropyl ketones or cycloaddition reactions. researchgate.net This can help predict the feasibility of new transformations and understand the factors controlling regioselectivity and stereoselectivity.

Predicting Keto-Enol Tautomerism: Computational models can accurately predict the equilibrium between keto and enol forms of α-keto acids under different conditions (gas phase, aqueous solution), which is crucial for understanding their reactivity. nih.govacs.org

Designing for Enhanced Reactivity or Stability: By modeling the effects of different substituents on the cyclopropyl ring or the keto-acid moiety, researchers can computationally design new derivatives. For example, introducing electron-withdrawing or -donating groups can modulate the electronic properties of the molecule, influencing its susceptibility to nucleophilic attack or its stability. escholarship.orgresearchgate.net

Simulating Enzyme-Substrate Interactions: In the context of biocatalysis, computational docking and molecular dynamics simulations can be used to model how designed α-keto acid derivatives fit into the active site of an enzyme, guiding the engineering of both the substrate and the biocatalyst for improved performance. escholarship.org

This in silico approach accelerates the discovery process by prioritizing the most promising candidate molecules for synthesis and experimental validation. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology (Non-Clinical Explorations)

The unique structural and electronic features of the cyclopropyl α-keto acid motif make it an attractive scaffold for explorations at the intersection of chemistry and biology. nih.gov While clinical applications are beyond this scope, the use of these derivatives as tools for basic research in chemical biology is a burgeoning field.

Emerging avenues include:

Development of Chemical Probes: The α-keto acid functionality is a known "warhead" that can react with biological nucleophiles. By attaching reporter tags (e.g., fluorophores or biotin) to the cyclopropyl scaffold, researchers can design chemical probes to study enzyme activity or identify protein targets in a non-clinical setting.

Scaffolds for Combinatorial Libraries: The cyclopropyl keto-acid core can serve as a starting point for the synthesis of diverse libraries of small molecules. nih.gov These libraries can be screened against various biological targets (e.g., proteins, enzymes) to identify "hits" that can serve as leads for the development of new research tools.

Mimicking Natural Products: The rigid cyclopropane ring can be used as a conformational constraint to mimic the bioactive conformation of natural products or peptides, providing insights into structure-activity relationships. nih.govacs.org The goal is to use these synthetic molecules to understand biological processes at a molecular level.

This interdisciplinary work leverages advances in organic synthesis to create novel molecular tools that can help unravel complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Potassium 2-cyclopropyl-2-oxoacetate, and how can reaction efficiency be optimized?

- Methodological Answer : Potassium 2-cyclopropyl-2-oxoacetate is typically synthesized via esterification of 2-cyclopropyl-2-oxoacetic acid followed by neutralization with potassium hydroxide. For example, methyl 2-cyclopropyl-2-oxoacetate (C₆H₈O₃) can be hydrolyzed to the free acid, which is then treated with KOH to form the potassium salt . Optimization involves monitoring pH during neutralization and using anhydrous conditions to prevent side reactions. Purity can be enhanced via recrystallization from ethanol/water mixtures.

Q. How should researchers characterize the purity and structural integrity of Potassium 2-cyclopropyl-2-oxoacetate?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropyl group (e.g., δ ~0.5–1.5 ppm for cyclopropyl protons) and the oxoacetate moiety (δ ~170–180 ppm for carbonyl carbons) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1400 cm⁻¹ (carboxylate symmetric stretch) verify the oxoacetate structure .

- Elemental Analysis : Validate potassium content (theoretical ~34.2% for C₅H₅KO₃) .

Q. What stability considerations are critical for storing Potassium 2-cyclopropyl-2-oxoacetate in laboratory settings?

- Methodological Answer : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Stability tests via accelerated aging (40°C/75% RH for 6 months) and periodic HPLC analysis (C18 column, 0.1% TFA in mobile phase) are recommended .

Advanced Research Questions

Q. How does the cyclopropane ring influence the reactivity of Potassium 2-cyclopropyl-2-oxoacetate in nucleophilic substitution reactions?

- Methodological Answer : The strained cyclopropane ring enhances electrophilicity at the adjacent carbonyl carbon. Kinetic studies (e.g., UV-Vis monitoring of reaction rates with amines) show accelerated nucleophilic attack compared to non-cyclopropyl analogs. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states to explain steric and electronic effects .

Q. What computational approaches are suitable for predicting the spectroscopic properties of Potassium 2-cyclopropyl-2-oxoacetate?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation effects on NMR chemical shifts using explicit solvent models (e.g., water or DMSO).

- Time-Dependent DFT (TD-DFT) : Predict UV-Vis absorption spectra (e.g., λmax ~250–300 nm for n→π* transitions) with solvent corrections (PCM model) .

Q. How can researchers resolve contradictions in reported solubility data for Potassium 2-cyclopropyl-2-oxoacetate?

- Methodological Answer : Systematic solubility studies in polar aprotic (e.g., DMF, DMSO) and protic solvents (e.g., water, methanol) using gravimetric analysis. Conflicting data may arise from polymorphism; X-ray crystallography can identify hydrate/anhydrous forms. Differential Scanning Calorimetry (DSC) detects phase transitions influencing solubility .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in Potassium 2-cyclopropyl-2-oxoacetate?

- Methodological Answer :

- LC-MS/MS : Detect degradation products (e.g., cyclopropaneacetic acid) with MRM transitions (e.g., m/z 114→69 for the free acid).

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, <1 ppm) from synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.